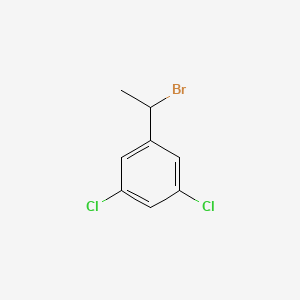

1-(1-Bromoethyl)-3,5-dichlorobenzene

Description

1-(1-Bromoethyl)-3,5-dichlorobenzene is a halogenated aromatic compound with the molecular formula C₈H₇BrCl₂ and a molecular weight of 266.95 g/mol. Its structure features a bromoethyl (-CH₂Br) substituent at the 1-position and chlorine atoms at the 3- and 5-positions on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where halogenated aromatics are critical for developing bioactive molecules .

For example, the synthesis of 1-(azidomethyl)-3,5-dichlorobenzene involves substituting a hydroxyl or halide group with an azidomethyl moiety using sodium azide and triphenylphosphine . A similar approach, substituting sodium azide with bromoethane or bromoethylating agents, might yield the target compound.

Properties

Molecular Formula |

C8H7BrCl2 |

|---|---|

Molecular Weight |

253.95 g/mol |

IUPAC Name |

1-(1-bromoethyl)-3,5-dichlorobenzene |

InChI |

InChI=1S/C8H7BrCl2/c1-5(9)6-2-7(10)4-8(11)3-6/h2-5H,1H3 |

InChI Key |

SNIWFTLCDIRNGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Industrial Isomerization Process Using Aluminum Halide Catalysis

A patented industrial process produces 1-bromo-3,5-dichlorobenzene via a special isomerization of monobromodichlorobenzene isomers in the presence of an aluminum halide catalyst (e.g., aluminum chloride) under relatively mild conditions (80° to 170° Celsius, preferably 120° to 150° Celsius) for 0.5 to 10 hours at atmospheric pressure.

-

- Catalyst: Aluminum halide (mole ratio 0.02 to 1 relative to total halobenzenes)

- Temperature: 80°–170° Celsius (optimal 120°–150° Celsius)

- Time: 0.5–10 hours

- Atmosphere: Atmospheric pressure

-

- The reaction mixture contains monobromodichlorobenzenes, dichlorobenzenes, and dibromodichlorobenzenes.

- After isomerization, 1-bromo-3,5-dichlorobenzene is separated by crystallization or a combination of distillation and crystallization.

- The filtrate containing unreacted and by-products is recycled back to the isomerization step to improve yield.

- Presence of dichlorobenzene suppresses formation of dibromodichlorobenzenes, improving purity and yield.

-

- Mild reaction conditions.

- High purity product via simple crystallization.

- Efficient recycling of by-products.

- Industrial scalability with reduced waste.

Preparation of 1-(1-Bromoethyl)-3,5-dichlorobenzene

General Strategy

The target compound 1-(1-bromoethyl)-3,5-dichlorobenzene can be conceptually synthesized by introducing a bromoethyl group onto the 3,5-dichlorobenzene ring, likely via a two-step process:

- Preparation of 1-ethyl-3,5-dichlorobenzene or a suitable ethyl-substituted intermediate.

- Bromination at the benzylic position (the carbon adjacent to the aromatic ring) to form the 1-(1-bromoethyl) substituent.

Benzylic Bromination Method

A well-established method for synthesizing alkyl bromides on aromatic rings involves the bromination of benzylic alcohols or alkyl side chains using reagents such as phosphorus tribromide or bromine in the presence of triphenylphosphine and imidazole, under low temperature conditions (0 °C to room temperature), followed by purification via chromatography.

- Typical procedure for alkyl bromide synthesis :

- React triphenylphosphine and imidazole in anhydrous dichloromethane at 0 °C.

- Slowly add bromine to form a reactive brominating species.

- Add the corresponding benzylic alcohol dropwise at 0 °C.

- Stir at 0 °C for 1 hour, then warm to room temperature for 12 hours.

- Quench with saturated sodium bicarbonate solution.

- Extract with dichloromethane and purify the crude product by flash chromatography.

This method has been successfully applied to synthesize various alkyl bromides such as 1-(2-bromoethyl)-3,5-difluorobenzene and (3-bromopropyl)benzene with good yields (51% to 96%).

Proposed Synthesis Route for 1-(1-Bromoethyl)-3,5-dichlorobenzene

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 1-(1-hydroxyethyl)-3,5-dichlorobenzene | Friedel-Crafts alkylation of 3,5-dichlorobenzene with acetaldehyde or equivalent | Catalyzed by Lewis acids (e.g., aluminum chloride) |

| 2 | Conversion of benzylic alcohol to benzylic bromide | Triphenylphosphine, imidazole, bromine in anhydrous dichloromethane at 0 °C to room temperature | Purification by flash chromatography |

This approach leverages the selective benzylic bromination method to introduce the bromoethyl group while maintaining the 3,5-dichlorobenzene core.

Summary of Preparation Methods and Comparative Data

Research Findings and Practical Considerations

- The isomerization method for 1-bromo-3,5-dichlorobenzene offers a robust industrial route with efficient recycling and high yield, making it the preferred method for producing the aromatic bromide core.

- Benzylic bromination using triphenylphosphine and imidazole with bromine is a reliable and mild method to prepare alkyl bromides on aromatic rings, adaptable to the synthesis of 1-(1-bromoethyl)-3,5-dichlorobenzene from the corresponding benzylic alcohol.

- The presence of electron-withdrawing chlorine substituents at the 3 and 5 positions may influence reactivity and selectivity; reaction conditions may require optimization accordingly.

- Purification by flash chromatography and crystallization are effective for isolating high-purity products.

- Industrial scale-up would require careful control of temperature, stoichiometry, and recycling of by-products to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-3,5-dichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.

Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products:

Substitution: Products include 3,5-dichlorophenylethanol, 3,5-dichlorophenylacetonitrile, and 3,5-dichlorophenylethylamine.

Oxidation: Products include 3,5-dichlorophenylacetone.

Reduction: Products include 3,5-dichlorophenylethane.

Scientific Research Applications

There appears to be no information about the applications of the compound "1-(1-Bromoethyl)-3,5-dichlorobenzene." However, some search results discuss "1-(1-Bromoethyl)-2,3-dichlorobenzene" and "1-Bromo-3,5-dichlorobenzene," so here is information on those compounds instead.

Scientific Research Applications

1-(1-Bromoethyl)-2,3-dichlorobenzene is a halogenated aromatic compound used in scientific research with applications in organic synthesis, material science, pharmaceuticals, and agriculture.

Organic Synthesis 1-(1-Bromoethyl)-2,3-dichlorobenzene serves as an intermediate in creating complex organic molecules.

Material Science It is used to prepare polymers and advanced materials that possess specific properties.

Pharmaceuticals The compound is studied for its potential in the development of new drugs and therapeutic agents.

Agriculture It is studied for a role in synthesizing agrochemicals and pesticides.

1-(1-Bromoethyl)-2,3-dichlorobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities.

Antimicrobial Activity Research suggests that this compound has antimicrobial properties, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values against different bacterial strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

Case Study 1 Studies show its effectiveness as an antifungal agent against Candida species, leading to a notable reduction in fungal biomass in treated cultures.

Case Study 2 Research in animal models indicated that the administration of the compound led to reduced tumor growth in xenograft models of breast cancer.

1-Bromo-3,5-dichlorobenzene

1-Bromo-3,5-dichlorobenzene is a useful intermediate for various agricultural chemicals, dyes, and medicines . It can be produced through a special isomerization process that yields 1-Bromo-3,5-dichlorobenzene with high purity, which can be easily separated by methods such as crystallization or a combination of distillation and crystallization .

The reaction mixture includes isomers and other halobenzenes such as dichlorobenzenes and dibromodichlorobenzenes . The crystallized material is filtered to obtain a solid product of 1-bromo-3,5-dichlorobenzene . The filtrate, containing a small amount of non-separated 1-bromo-3,5-dichlorobenzene, other monobromodichlorobenzenes, dichlorobenzenes, and dibromodichlorobenzenes, is recycled to the special isomerization step .

Mechanism of Action

The mechanism by which 1-(1-Bromoethyl)-3,5-dichlorobenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Pharmacological Relevance

Spectroscopic and Physical Properties

- 1-Bromo-3,5-dichlorobenzene (CAS 19752-55-7) has well-documented IR spectra, with characteristic C-Br and C-Cl stretching vibrations at 560 cm⁻¹ and 750 cm⁻¹, respectively . Similar bands are expected in the target compound.

- The nitro group in 1-(bromomethyl)-3,5-dichloro-2-nitrobenzene introduces strong UV absorption at 270 nm, a feature absent in the non-nitrated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.